molecular formula C9H17NO4 B14301515 N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide CAS No. 112642-90-7

N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide

Cat. No.: B14301515
CAS No.: 112642-90-7
M. Wt: 203.24 g/mol
InChI Key: GXFYBVREEMTRIA-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide is an organic compound with the molecular formula C9H17NO4 It is characterized by the presence of an amide group attached to a prop-2-enamide backbone, with a 2,2-diethoxy-1-hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide typically involves the reaction of prop-2-enamide with 2,2-diethoxy-1-hydroxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through techniques such as distillation, crystallization, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or reagents like alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted amides or other derivatives.

Scientific Research Applications

N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethoxyethyl)prop-2-enamide
  • N-(2-Hydroxyethyl)prop-2-enamide

Uniqueness

N-(2,2-Diethoxy-1-hydroxyethyl)prop-2-enamide is unique due to its specific substituent groups, which confer distinct chemical and physical properties. These properties may result in different reactivity, stability, and interactions compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

112642-90-7

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

N-(2,2-diethoxy-1-hydroxyethyl)prop-2-enamide

InChI

InChI=1S/C9H17NO4/c1-4-7(11)10-8(12)9(13-5-2)14-6-3/h4,8-9,12H,1,5-6H2,2-3H3,(H,10,11)

InChI Key

GXFYBVREEMTRIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(NC(=O)C=C)O)OCC

Origin of Product

United States

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